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An In-depth Technical Guide on the Historical Applications of Brown FK in Food Science

Abstract
Brown FK (E154), also known as C.I. Food Brown 1, is a mixture of six synthetic azo dyes

historically used as a food coloring.[1] Its primary application was in coloring smoked and cured

fish, such as kippers and mackerel, and to a lesser extent, some cooked hams and other

meats.[1][2] The dye was valued for its ability to impart a "healthy" brown-orange color that was

stable during cooking and did not leach.[1] However, due to toxicological concerns arising from

studies in the mid-20th century and subsequent re-evaluations, its use has been discontinued

in most parts of the world.[1][3] This guide provides a comprehensive overview of the chemical

nature of Brown FK, its historical applications, the toxicological data that led to its regulatory

decline, and the analytical methods used for its detection.

Introduction
The use of coloring agents in food dates back to ancient civilizations, but the advent of

synthetic dyes in the 19th century revolutionized the food industry.[4][5] Among these was

Brown FK, a complex mixture of azo dyes developed to provide a consistent and appealing

color to processed foods.[6] As an azo dye, its structure is characterized by the presence of

one or more nitrogen-nitrogen double bonds (azo groups), which are responsible for its color.[6]
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Brown FK is not a single chemical entity but a variable mixture of six primary azo dyes,

supplemented with sodium chloride and/or sodium sulfate.[1][7] The complexity of the mixture

presented significant challenges for toxicological assessment and regulatory oversight.

Table 1: Primary Dye Components of Brown FK

Component Name Chemical Structure Reference

Sodium 4-(2,4-
diaminophenylazo)benzenesulfonate

Component of the mixture[1]

Sodium 4-(4,6-diamino-m-

tolylazo)benzenesulfonate
Component of the mixture[1]

Disodium 4,4'-(4,6-diamino-1,3-

phenylenebisazo)di(benzenesulfonate)
Component of the mixture[1]

Disodium 4,4'-(2,4-diamino-1,3-

phenylenebisazo)di(benzenesulfonate)
Component of the mixture[1]

Disodium 4,4'-(2,4-diamino-5-methyl-1,3-

phenylenebisazo)di(benzenesulfonate)
Component of the mixture[1]

| Trisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)tri(benzenesulfonate) | Component of the

mixture[1] |

Physicochemical Properties
Brown FK is a reddish-brown powder or granule that is highly soluble in water, a property

essential for its application in food processing.[1][6] Its key technological advantage was its

stability to heat and light, ensuring that the desired color in products like smoked fish would not

fade during cooking or storage.[8]

Historical Applications in the Food Industry
The principal use of Brown FK was to color kippers (smoked herrings) and other smoked or

cured fish, such as mackerel.[1][2] It was also occasionally used in cooked hams and crisps.[8]
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Smoked and Cured Fish: The traditional smoking process imparts a brownish color to fish.

However, variations in the process could lead to inconsistent coloring. Brown FK was used

to standardize the appearance, giving the fish a rich, appealing orange-brown hue that

consumers associated with high-quality smoked products.[3][9]

Cooked Meats: In some instances, Brown FK was used to color cooked hams and other

meat products to enhance their visual appeal.

Rationale for Use
The motivation for using Brown FK was primarily aesthetic. It provided a "healthy" color that

could mask natural variations and was resistant to fading during the cooking process.[1] This

ensured a consistent product appearance, which is a critical factor in consumer choice. The

use of the dye also allowed for a reduction in the severity of the smoking process required to

achieve a desired color, which was considered a potential benefit.[9]

Regulatory History and Toxicology
The safety of azo dyes has been a subject of scientific scrutiny for decades.[10][11] Concerns

center on their metabolism into potentially harmful aromatic amines. Brown FK was evaluated

by several international bodies, leading to a gradual restriction and eventual ban in many

jurisdictions.

Global Regulatory Status
Initially permitted in Europe, Brown FK's use became increasingly restricted. In its final years

of approval in the EU, it was permitted only for coloring kippers at a maximum concentration of

20 mg/kg.[3] Following a 2011 re-evaluation, the European Food Safety Authority (EFSA)

concluded that it could not determine the safety of Brown FK due to significant deficiencies in

the available toxicity data, and its use was no longer supported.[1] Consequently, it was not

included in the Union list of approved food additives.[1] Brown FK is also not approved for use

in the United States, Canada, Australia, Japan, and several other countries.[1]

Table 2: Historical Regulatory Limits and Status
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Regulatory Body /
Region

Status
Historical
Permitted Use / ADI

Reference

European Union

(EU)

No longer
approved

Previously
restricted to
kippers at max 20
mg/kg.

[1][3]

Scientific Committee

for Food (SCF)
Superseded by EFSA

Established an

Acceptable Daily

Intake (ADI) of 0.15

mg/kg bw/day in 1983.

[3]

JECFA (Joint

FAO/WHO Expert

Committee on Food

Additives)

ADI Withdrawn

Established a

temporary ADI of

0.075 mg/kg bw/day,

but withdrew it in 1987

due to inadequate

toxicological data.

[3]

United States Not approved
Banned for use in

food.
[1][6]

Canada Not approved
Prohibited for use in

food.
[1][8]

| Australia | Not approved | Banned from use. |[1][2] |

Key Toxicological Findings
Toxicological studies, primarily in rats and mice, revealed several adverse effects associated

with the consumption of Brown FK.

Table 3: Summary of Key Toxicological Studies on Brown FK
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Study Type Species Key Findings

No-Observed-
Adverse-Effect
Level (NOAEL)
/ Other Levels

Reference

Short-term

toxicity (112

days)

Rat

Reduced
growth, liver
enlargement,
degenerative
heart lesions
at higher
doses. Tissue
pigmentation
observed.

No-effect level
was 0.05% in
the diet.

[12]

Long-term

toxicity (2 years)
Rat

Increased

splenic weight

and hepatic

granulomata at

the highest dose

(0.5%). Pigment

deposition seen

from 0.06%.

No-effect level

for toxicity was

0.06% in the diet.

[12]

Long-term

toxicity (80

weeks)

Mouse

Reduced growth,

increased organ

weights (liver,

kidney, spleen,

etc.), increased

myocardial

fibrosis at the

highest dose

(0.625%).

Pigment

deposition

observed at

0.0375% and

higher.

[12]

| Mutagenicity (Ames test) | Salmonella typhimurium | Two major components were mutagenic

in strain TA1538 with metabolic activation. The overall mixture showed mutagenic activity. | N/A

|[12] |
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These studies indicated that high doses of Brown FK could lead to pigment deposition in

various tissues (including the heart, liver, and kidneys), organ damage, and other adverse

effects.[2][12] The mutagenic potential of some of its constituent amines was a significant

concern.[12]

Metabolism and Degradation Pathways
The primary metabolic pathway for Brown FK, like other azo dyes, is reductive cleavage of the

azo linkages by the gut microbiota.[12] This process breaks the dye down into its constituent

aromatic amines. For Brown FK, this results in the formation of sulfanilic acid and a series of

other diamino and triamino compounds.[12] These metabolites are then absorbed and further

metabolized in the liver before excretion. The finding that orally administered Brown FK was

myotoxic in rats but not mice was attributed to differences in the intestinal flora between the two

species, highlighting the critical role of gut bacteria in its toxicity.[12]
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Caption: Metabolic pathway of Brown FK in the body.

Experimental Protocols
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The evaluation of Brown FK's safety and its detection in food relied on specific toxicological

and analytical methodologies.

Historical Toxicological Study Designs
The toxicological assessments of Brown FK often involved long-term feeding studies in

rodents. A typical protocol from the 1960s-1970s is outlined below.

Protocol: 90-Day Rodent Feeding Study

Test Animals: Groups of young, healthy mice (e.g., 10 males and 10 females per group) of a

specific strain (e.g., Colworth C57 B1) were used.[12]

Diet Preparation: Brown FK was incorporated into a synthetic powdered diet at various

concentrations (e.g., 0%, 0.05%, 0.25%, 1.0%, 2.0%). A control group receiving the basal

diet and another control group receiving added sodium chloride (to account for the salt in the

dye mixture) were included.[12]

Administration: Animals were housed in controlled conditions and had ad libitum access to

their respective diets and water for 90 days.

Data Collection:

In-life: Body weight and food consumption were recorded weekly. Clinical observations for

signs of toxicity were made daily.

Terminal: At the end of the study, blood samples were collected for hematological and

clinical chemistry analysis (e.g., SGOT levels).

Pathology:

Animals were euthanized, and a full necropsy was performed.

Major organs (liver, kidneys, heart, spleen, thyroid, etc.) were weighed.

Tissues were preserved in formalin, processed, and examined histopathologically for

microscopic changes, including pigment deposition and lesions.[12]
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Analysis: Data were statistically analyzed to compare treated groups with control groups to

determine a no-observed-adverse-effect level (NOAEL).

Analytical Methods for Detection in Foodstuffs
Historically, the analysis of synthetic dyes in complex food matrices has been a challenge.

Thin-layer chromatography (TLC) was an early method, but High-Performance Liquid

Chromatography (HPLC) became the standard for its superior separation and quantification

capabilities.[13][14]

Protocol: HPLC-DAD Analysis of Brown FK in Smoked Fish

Sample Preparation (Extraction):

A homogenized sample of the food product (e.g., 5-10g of kipper flesh) is weighed.

The dye is extracted from the matrix using a suitable solvent system. A common approach

involves liquid-liquid extraction with a solvent like an ammonia/ethanol mixture followed by

cleanup on a polyamide column.

Chromatographic Separation:

Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis

detector.[15]

Column: A reversed-phase C18 column (e.g., RC-C18) is typically used for separating the

azo dye components.[15]

Mobile Phase: A gradient elution is employed, often using a mixture of an aqueous buffer

(e.g., sodium acetate solution) and an organic solvent (e.g., methanol or acetonitrile).[15]

Injection: A filtered aliquot of the extracted sample is injected into the HPLC system.

Detection and Quantification:

Detection: The DAD is set to monitor absorbance at specific wavelengths corresponding to

the dye components (e.g., 254 nm).[15] The full spectrum can be recorded to aid in peak

identification.
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Identification: Peaks are identified by comparing their retention times and UV-Vis spectra

with those of known Brown FK standards.

Quantification: The concentration of the dye is determined by comparing the peak area of

the sample to a calibration curve prepared from standards of known concentrations.

Confirmation (Optional): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

can be used to confirm the identity of the peaks based on their mass-to-charge ratio for

unambiguous identification.[15]
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Caption: Workflow for HPLC analysis of Brown FK in food.
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Caption: Logical flow of Brown FK's regulatory decline.

Conclusion
The history of Brown FK in food science is a clear example of the evolution of food safety

standards and regulatory science. Initially valued for its technological properties in providing a

stable and appealing color to processed foods, subsequent toxicological research raised
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significant safety concerns that could not be adequately resolved. The complex and variable

nature of the dye mixture, coupled with evidence of adverse effects and mutagenic potential in

some of its components, led regulatory bodies like JECFA and EFSA to adopt a precautionary

stance.[3][12] The eventual removal of Brown FK from the list of permitted food additives in

most countries underscores the importance of a robust toxicological database for ensuring

consumer safety. Its story serves as a key case study for food scientists, toxicologists, and

regulatory professionals on the lifecycle of a food additive and the primacy of safety evaluation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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